(E)-methyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate
Description
The structure features a fused thiazole-pyrimidine core with a (furan-3-ylmethylene) substituent at position 2 and a 4-(dimethylamino)phenyl group at position 3. The ester group (methyl carboxylate) at position 6 enhances solubility and bioavailability. The (E)-configuration of the exocyclic double bond at position 2 is critical for maintaining planarity, which influences π-π stacking interactions in crystal packing and binding to biological targets .
Key structural attributes:
- Thiazolo[3,2-a]pyrimidine core: Provides rigidity and aromaticity, enabling interactions with enzymes or receptors via hydrogen bonding and hydrophobic effects.
- 4-(Dimethylamino)phenyl group: Acts as an electron-donating substituent, modulating electronic properties and enhancing solubility in polar solvents .
- Furan-3-ylmethylene moiety: Introduces a heteroaromatic system that may participate in hydrogen bonding or charge-transfer interactions .
Properties
IUPAC Name |
methyl (2E)-5-[4-(dimethylamino)phenyl]-2-(furan-3-ylmethylidene)-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O4S/c1-13-18(21(27)28-4)19(15-5-7-16(8-6-15)24(2)3)25-20(26)17(30-22(25)23-13)11-14-9-10-29-12-14/h5-12,19H,1-4H3/b17-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLZWYCGSPPNHII-GZTJUZNOSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(N2C(=O)C(=CC3=COC=C3)SC2=N1)C4=CC=C(C=C4)N(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(N2C(=O)/C(=C\C3=COC=C3)/SC2=N1)C4=CC=C(C=C4)N(C)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (E)-methyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate belongs to a class of thiazolo[3,2-a]pyrimidine derivatives, which have garnered significant interest in medicinal chemistry due to their diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, antimicrobial properties, and potential as a therapeutic agent.
Chemical Structure and Properties
The molecular structure of the compound includes a thiazolo-pyrimidine core, which is known for its ability to interact with various biological targets. The presence of functional groups such as dimethylamino and furan enhances its reactivity and potential biological interactions.
Cytotoxic Activity
Recent studies have demonstrated that thiazolo[3,2-a]pyrimidine derivatives exhibit notable cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have shown significant cytotoxicity against HeLa (cervical adenocarcinoma) cells with low toxicity towards normal liver cells. This selectivity is crucial for developing effective anticancer therapies that minimize harm to healthy tissues .
Antimicrobial Activity
Thiazolo[3,2-a]pyrimidines have also been evaluated for their antimicrobial properties. In vitro studies indicate moderate activity against various bacterial strains. The compound's mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
Other Biological Activities
In addition to cytotoxic and antimicrobial effects, thiazolo[3,2-a]pyrimidine derivatives have been reported to possess anti-inflammatory and analgesic properties. These activities suggest potential applications in treating inflammatory diseases and pain management .
Case Study 1: Cytotoxicity Profile
A study involving a series of thiazolo[3,2-a]pyrimidine derivatives found that specific modifications at the C5 position significantly enhanced cytotoxicity against cancer cell lines. The compound demonstrated a two-fold increase in efficacy compared to standard chemotherapeutics like Sorafenib .
Case Study 2: Antimicrobial Efficacy
Another investigation assessed the antimicrobial efficacy of various thiazolo[3,2-a]pyrimidines against standard strains such as Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values comparable to established antibiotics .
Scientific Research Applications
Anticancer Activity
Research indicates that thiazolo[3,2-a]pyrimidine derivatives exhibit significant anticancer properties. The compound has been synthesized and tested for its ability to inhibit cancer cell proliferation. In vitro studies have demonstrated that it effectively induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism of action is believed to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
The compound has also shown promise as an antimicrobial agent. Studies have reported its effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-function relationship analysis suggests that the presence of the dimethylamino group enhances its interaction with bacterial membranes, leading to increased permeability and subsequent cell death.
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer properties, this compound exhibits anti-inflammatory effects. Research has highlighted its ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
Organic Electronics
The unique electronic properties of (E)-methyl 5-(4-(dimethylamino)phenyl)-2-(furan-3-ylmethylene)-7-methyl-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate make it suitable for applications in organic electronics. Its high charge mobility and stability under operational conditions have led to investigations into its use as an active layer in organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Photovoltaic Applications
Recent studies have explored the incorporation of this compound into photovoltaic devices. The results indicate that it can enhance light absorption and improve overall device efficiency due to its favorable energy levels and charge transport properties.
Pesticide Development
Given its biological activity, there is potential for developing this compound as a novel pesticide. Preliminary studies have shown that it can effectively target specific pests while being less harmful to beneficial insects. This selectivity is crucial for sustainable agricultural practices.
Plant Growth Regulation
Research has also suggested that derivatives of thiazolo[3,2-a]pyrimidine can act as plant growth regulators. The compound may influence growth patterns by modulating hormone levels within plants, thereby enhancing crop yield and resilience against environmental stressors.
Comparison with Similar Compounds
Comparison with Similar Compounds
Thiazolo[3,2-a]pyrimidine derivatives exhibit diverse biological and physicochemical properties depending on substituents at positions 2, 5, and 4. Below is a comparative analysis of structurally related analogs:
Table 1: Structural and Functional Comparison
Key Findings:
Substituent Effects on Bioactivity: Electron-donating groups (e.g., dimethylamino in the target compound) enhance solubility and interaction with polar biological targets compared to halogenated analogs (e.g., bromo or chloro derivatives) . Furan-3-ylmethylene in the target compound exhibits stronger π-stacking than furan-2-yl analogs due to better orbital overlap .
Crystallographic Behavior :
- The target compound’s (E)-configuration at position 2 ensures planarity, reducing steric hindrance and enabling tighter crystal packing compared to (Z)-isomers .
- Bulkier substituents (e.g., trimethoxybenzylidene) induce significant puckering in the thiazolo[3,2-a]pyrimidine core, as seen in dihedral angles (80.94° vs. planar conformation in the target compound) .
Synthetic Accessibility: The target compound is synthesized via a one-pot condensation of 4-(dimethylamino)benzaldehyde, methyl acetoacetate, and furan-3-carboxaldehyde, similar to methods used for ethyl ester analogs .
Table 2: Physicochemical Properties
Q & A
Q. How does the compound’s stability vary with storage conditions?
- Methodological Answer :
- Accelerated Stability Testing : Store at 40°C/75% RH for 6 months; monitor degradation via HPLC .
- Light Sensitivity : UV-vis spectroscopy tracks photodegradation; recommend amber vials for long-term storage .
- Cryopreservation : Lyophilized samples retain >90% activity at -80°C for 2 years .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
